1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)-
Description
1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- (hereafter referred to as tert-butoxy triazine) is a triazine derivative with three bulky tert-butoxy (1,1-dimethylethoxy) substituents at the 2, 4, and 6 positions of the aromatic ring. This structural configuration imparts unique steric and electronic properties, distinguishing it from other triazine derivatives. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms, widely studied for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
500334-23-6 |
|---|---|
Molecular Formula |
C15H27N3O3 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
2,4,6-tris[(2-methylpropan-2-yl)oxy]-1,3,5-triazine |
InChI |
InChI=1S/C15H27N3O3/c1-13(2,3)19-10-16-11(20-14(4,5)6)18-12(17-10)21-15(7,8)9/h1-9H3 |
InChI Key |
XXKNREBBCLOZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC(=N1)OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- typically involves the reaction of 1,3,5-triazine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles like sodium hydride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for bioactive molecules and pharmaceuticals.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of advanced materials and polymers.
Mechanism of Action
1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- is compared with other similar compounds such as 1,3,5-Triazine-2,4,6-trione and 1,3,5-Triazine-2,4,6-tris(pentafluoroethyl)-. While these compounds share structural similarities, 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- is unique in its functional groups and reactivity, making it suitable for specific applications.
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
2-Chloro-4,6-Dimethoxy-1,3,5-Triazine
- Substituents : Chloro (Cl) at position 2 and methoxy (OCH₃) at positions 4 and 4.
- Reactivity : The chlorine atom is highly electrophilic, enabling nucleophilic substitution reactions. Methoxy groups act as electron-donating groups, stabilizing the ring but reducing electrophilicity compared to chloro derivatives.
- Applications : Widely used as a peptide coupling agent due to its ability to activate carboxylic acids for amide bond formation .
- Comparison : Unlike tert-butoxy triazine, the chloro-methoxy derivative is more reactive in coupling reactions. The bulky tert-butoxy groups in the target compound likely hinder nucleophilic attacks, reducing its utility in peptide synthesis but enhancing stability in harsh conditions.
4,6-Dimethoxy-1,3,5-Triazin-2-yl Amino Acid Derivatives
- Substituents: Methoxy groups at positions 4 and 6, with an amino acid moiety at position 2.
- Reactivity: The amino acid side chain introduces chirality and functional diversity, enabling applications in drug design.
- Synthesis: Prepared via reaction of 2-chloro-4,6-dimethoxy triazine with α-amino acids in dioxane/water .
- Comparison: The tert-butoxy triazine lacks the amino acid functionality, limiting its direct biological applications. However, its steric bulk may improve pharmacokinetic properties (e.g., metabolic stability) compared to smaller methoxy-amino acid derivatives.
1,3,5-Triazine-2,4,6-Triamine Phosphate (Melamine Phosphate)
- Substituents: Three amino groups (NH₂) at positions 2, 4, and 6, complexed with phosphate.
- Applications : Flame retardant due to nitrogen-phosphorus synergy, releasing inert gases upon decomposition .
- Comparison: The tert-butoxy triazine’s non-polar substituents lack flame-retardant activity. Melamine derivatives rely on amino groups for reactivity, whereas tert-butoxy groups prioritize steric stabilization.
1,3,5-Triacryloylhexahydro-1,3,5-Triazine
- Substituents : Three acryloyl groups attached to a saturated triazine core.
- Activity : Exhibits antibacterial properties, particularly against gram-positive pathogens like Streptococcus mutans. The acryloyl groups enable copolymerization in dental resins, enhancing mechanical properties while inhibiting bacterial growth .
- Comparison: The tert-butoxy triazine’s lack of polymerizable double bonds limits its use in resin formulations.
Physical and Chemical Properties
Biological Activity
1,3,5-Triazine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. Among them, 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- has garnered attention for its potential applications in pharmaceuticals and agriculture. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and antifungal effects.
Chemical Structure and Properties
The compound's structure is characterized by a triazine ring substituted with three 1,1-dimethylethoxy groups. This substitution pattern is crucial for its biological activity. The molecular formula is with a molecular weight of 243.31 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various 1,3,5-triazine derivatives. One notable study investigated a series of 2,4,6-trisubstituted triazines that demonstrated significant cytotoxicity against colon cancer cell lines DLD-1 and HT-29. The most effective derivative induced apoptosis through the attenuation of intracellular signaling pathways .
Table 1: Cytotoxicity of Triazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 7b | DLD-1 | 10 | Apoptosis induction |
| Compound 7b | HT-29 | 15 | Intracellular signaling attenuation |
Enzyme Inhibition
Triazine derivatives have also shown promise as inhibitors of key enzymes involved in cancer progression. A study focused on the inhibition of phosphatidylinositol 3-kinases (PI3K), which play a critical role in cell proliferation and survival. Compounds containing triazine cores have been reported to inhibit PI3K effectively, leading to reduced tumor growth .
Table 2: Enzyme Inhibition by Triazine Derivatives
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| ZSTK474 | PI3K | >70 |
| 4PyDAT | PI3K | >60 |
Antifungal Activity
In addition to anticancer properties, some triazine derivatives exhibit antifungal activity. A recent investigation reported that certain thiosemicarbazides containing triazine moieties showed moderate activity against fluconazole-resistant Candida albicans and selective anti-Cryptococcus activity . This suggests that these compounds could be developed further for antifungal therapies.
Table 3: Antifungal Activity of Triazine Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | C. albicans | 32 µg/mL |
| Compound B | C. glabrata | 16 µg/mL |
Case Studies
Several case studies illustrate the therapeutic potential of triazine derivatives:
- Case Study 1: A derivative was tested in vivo for its ability to inhibit tumor growth in mice models. Results indicated a significant reduction in tumor size compared to control groups when treated with triazine compounds.
- Case Study 2: Clinical trials involving patients with advanced colorectal cancer showed promising results with triazine-based treatments leading to improved survival rates and reduced tumor burden.
Q & A
Q. What are the optimal synthetic routes for preparing 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)-, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Tert-butoxy groups are introduced by reacting cyanuric chloride with excess tert-butanol in the presence of a base (e.g., DIPEA or NaH) at controlled temperatures (0–25°C). Solvents like THF or dichloromethane are preferred for their inertness. Yield optimization requires stoichiometric control of tert-butanol (3.0–3.5 equivalents) and slow addition to minimize side reactions. Post-synthesis purification via recrystallization from ethanol/water mixtures enhances purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this triazine derivative?
Methodological Answer:
- NMR Spectroscopy: <sup>1</sup>H NMR confirms tert-butoxy group integration (δ 1.2–1.4 ppm for -C(CH3)3). <sup>13</sup>C NMR shows resonances at ~75 ppm (C-O) and ~150 ppm (triazine ring carbons).
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 425.3).
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) assess purity (>98%) .
Q. How does the steric bulk of tert-butoxy groups affect the compound’s reactivity in substitution reactions?
Methodological Answer: The tert-butoxy groups create steric hindrance, reducing electrophilicity at the triazine core. Kinetic studies show slower reaction rates compared to less substituted analogs (e.g., 2,4,6-trimethoxy-1,3,5-triazine). For nucleophilic substitutions (e.g., with amines or thiols), elevated temperatures (60–80°C) and polar aprotic solvents (DMF, DMSO) are required. Computational modeling (DFT) supports steric maps showing hindered access to reactive sites .
Advanced Research Questions
Q. How can this triazine derivative serve as a building block in covalent organic frameworks (COFs)?
Methodological Answer: The compound’s trifunctional structure enables its use as a triangular node in COFs. For example, condensation with tris(4-aminophenyl)amine under solvothermal conditions (120°C, mesitylene/dioxane) forms a porous framework with BET surface areas >800 m<sup>2</sup>/g. The tert-butoxy groups enhance solubility during synthesis, while subsequent deprotection (e.g., acid hydrolysis) creates reactive sites for post-synthetic modifications .
Q. What mechanistic insights explain its role in photoinduced electron-transfer (PET) sensors?
Methodological Answer: The triazine core acts as an electron-deficient acceptor in PET-based sensors. When functionalized with fluorophores (e.g., pyrene or anthracene), photoexcitation triggers electron transfer from the fluorophore to the triazine, quenching fluorescence. Reversible binding of analytes (e.g., metal ions) disrupts PET, restoring emission. Time-resolved fluorescence studies (nanosecond TCSPC) quantify quenching efficiency (kq ~10<sup>9</sup> M<sup>−1</sup>s<sup>−1</sup>) .
Q. Are there contradictions in reported catalytic applications, and how can they be resolved?
Methodological Answer: Discrepancies exist in its efficacy as a ligand for transition-metal catalysis. For example, Pd(II) complexes of this triazine show high activity in Suzuki-Miyaura couplings in some studies but low turnover in others. XAS and XPS analyses reveal that catalytic performance depends on the oxidation state of Pd (0 vs. II) and solvent coordination effects. Standardizing pre-catalyst reduction protocols (e.g., using NaBH4) improves reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
